molecular formula C15H12BrNO5S2 B2792380 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 384848-85-5

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B2792380
CAS No.: 384848-85-5
M. Wt: 430.29
InChI Key: LTLVTBHLMZFTJT-XFFZJAGNSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a 3-bromophenylmethylidene group at position 5 and a pentanedioic acid moiety at position 2.

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5S2/c16-9-3-1-2-8(6-9)7-11-13(20)17(15(23)24-11)10(14(21)22)4-5-12(18)19/h1-3,6-7,10H,4-5H2,(H,18,19)(H,21,22)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLVTBHLMZFTJT-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid, also known as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a thiazolidinone ring, a bromophenyl group, and a pentanedioic acid moiety. The synthesis typically involves multi-step reactions starting from 3-bromobenzaldehyde and thiosemicarbazide, followed by cyclization with various reagents under controlled conditions.

Synthetic Route Overview:

  • Condensation Reaction : 3-bromobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Cyclization : The intermediate undergoes cyclization with pentanedioic acid derivatives in the presence of a base to yield the target compound.
  • Purification : The product is purified using recrystallization or chromatography techniques to achieve high purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. In comparative tests, it exhibited better antibacterial potency than standard antibiotics such as ampicillin.

Microorganism Activity (Zone of Inhibition in mm) Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, it has been tested against several cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It binds to various receptors, modulating signaling pathways that lead to reduced inflammation and tumor growth.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in PMC evaluated the compound's efficacy against resistant strains of bacteria such as MRSA and found it to be significantly more potent than conventional treatments .
  • Antitumor Activity : Another study demonstrated that the compound induced apoptosis in cancer cells by activating caspase pathways, leading to cell death .
  • Kinase Inhibition : Research indicated that the compound might inhibit specific kinases associated with bacterial resistance mechanisms, suggesting a dual action against both bacteria and cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazolidinone Core

The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at positions 3 and 3. Key comparisons include:

Compound Name Aryl Substituent at C5 Acid/Amide Group at C3 Key Biological Activity Reference
Target Compound 3-Bromophenyl Pentanedioic acid Not reported
(Z)-3-(3-Hydroxyphenyl)-5-(1-methylindol-3-yl)methylene analog (5b) 1-Methylindol-3-yl Benzoic acid Antibacterial, Antifungal
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (3) 3-Fluorophenyl Substituted amino acids Anticancer (in vitro evaluation)
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Phenyl Benzoic acid Not reported
2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid 4-Bromophenyl 3-Methylbutanoic acid Not reported

Key Observations:

  • Halogen Substituents: The target compound’s 3-bromophenyl group may enhance hydrophobic interactions and halogen bonding compared to fluorine (e.g., ) or non-halogenated analogs (e.g., ). The 4-bromo isomer () could exhibit steric and electronic differences due to para substitution .
  • Acid Chain Length: The pentanedioic acid group (five-carbon diacid) in the target compound likely increases water solubility compared to shorter-chain acids (e.g., acetic acid in ) or mono-acid derivatives (e.g., benzoic acid in ). This may improve pharmacokinetics but reduce membrane permeability.

Q & A

Q. What are the key synthetic routes for synthesizing 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including Knoevenagel condensation to form the thiazolidinone ring and subsequent functionalization.
  • Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Introduction of the 3-bromophenyl group via Schiff base formation under acidic catalysis.
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst (e.g., piperidine for condensation) improves yield and selectivity. Reaction progress should be monitored via TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :
TechniquePurposeKey Peaks/Features
IR Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups
¹H/¹³C NMR Identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and methylidene protons (δ 6.5–7.0 ppm, Z-configuration)
MS Determines molecular ion peak (m/z ~465 for [M+H]⁺) and fragmentation pattern

Q. How does the compound’s stability vary under different pH conditions, and what precautions are necessary during storage?

  • Methodological Answer : The compound is stable at neutral pH but undergoes hydrolysis in basic conditions (pH > 9) due to thione group reactivity. Storage recommendations:
  • Use anhydrous solvents (e.g., DMSO) to prevent hydrolysis.
  • Maintain temperature ≤ -20°C under inert gas (N₂/Ar) to avoid oxidative degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying MIC values against Gram-positive bacteria)?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/M07-A9 guidelines for MIC determination to minimize variability.
  • Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate activity.
  • Synergistic Studies : Test combinations with β-lactams to address resistance mechanisms (e.g., efflux pumps) .
  • Data Normalization : Account for differences in bacterial strain virulence and inoculum size.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR). Focus on the thiazolidinone ring’s interaction with catalytic residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • QSAR Analysis : Correlate substituent effects (e.g., bromophenyl vs. methoxyphenyl) with activity using Hammett constants .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in thiazolidinone derivatives?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with halogens (Br, Cl), electron-donating groups (OCH₃), or extended conjugation (e.g., styryl groups).
  • Biological Assays : Test against panels of enzymes (e.g., COX-2 for anti-inflammatory activity) and cancer cell lines (e.g., MCF-7 for cytotoxicity).
  • Data Analysis : Use principal component analysis (PCA) to cluster compounds by activity and structural features .

Q. How can contradictory results regarding the compound’s redox behavior be reconciled?

  • Methodological Answer :
  • Cyclic Voltammetry : Perform scans at varying pH (3–10) to identify redox-active groups (e.g., thione → disulfide oxidation at ~0.5 V).
  • EPR Spectroscopy : Detect radical intermediates formed during oxidation.
  • Controlled Atmosphere : Conduct experiments under N₂ to exclude O₂ interference .

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